

A Comprehensive Technical Guide to 3-Octanamine: Synonyms, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: 3-Octanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **3-Octanamine**, a primary aliphatic amine. It covers its nomenclature, including synonyms and alternative names, and summarizes its key physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and analytical characterization, designed to be a valuable resource for professionals in research and development.

Nomenclature and Identification

3-Octanamine is a simple, eight-carbon primary amine. For clarity and accurate identification in a research and development setting, it is crucial to be familiar with its various synonyms and identifiers.

Systematic and Common Names:

- IUPAC Name: octan-3-amine[1]
- Common Synonyms: 3-Aminooctane, 1-Ethylhexylamine[1]
- Alternative Names: Hexylamine, 1-ethyl-, 3-Octylamine, oct-3-ylamine[1]

Chemical Identifiers:

- CAS Number: 24552-04-3[1]
- Molecular Formula: C₈H₁₉N[1][2]
- InChI Key: JASMWYNKLTULAN-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for **3-Octanamine** is presented in the table below. These properties are essential for designing experimental procedures, including reaction conditions, purification methods, and analytical techniques.

Property	Value	Source
Molecular Weight	129.24 g/mol	[1]
Boiling Point	161-163 °C	[3]
Density (Predicted)	0.784 ± 0.06 g/cm ³	[3]
pKa (Predicted)	11.00 ± 0.35	[3]
LogP (Predicted)	3.00430	[2]
Polar Surface Area (PSA)	26.02 Å ²	[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **3-Octanamine**. These protocols are based on established chemical principles for similar aliphatic amines and serve as a comprehensive guide for laboratory work.

Synthesis of 3-Octanamine via Reductive Amination (Leuckart Reaction)

A common and effective method for the synthesis of **3-Octanamine** is the reductive amination of 3-octanone, for example, through the Leuckart reaction using ammonium formate. This one-pot reaction utilizes ammonium formate as both the amine source and the reducing agent.

Materials:

- 3-Octanone
- Ammonium formate
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH), pellets or concentrated solution
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 3-octanone and an excess of ammonium formate (typically 2-3 molar equivalents).
- **Reaction:** Heat the mixture to a temperature of 160-185°C. The reaction is typically carried out neat (without a solvent). Reflux the mixture for several hours (e.g., 6-12 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Hydrolysis:** After cooling, add a concentrated solution of hydrochloric acid to the reaction mixture to hydrolyze the intermediate formamide. Heat the mixture at reflux for another few hours to ensure complete hydrolysis.

- Work-up:
 - Cool the acidic solution and transfer it to a separatory funnel.
 - Wash the aqueous layer with diethyl ether to remove any unreacted ketone and non-basic byproducts. Discard the organic layer.
 - Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until it is strongly alkaline ($\text{pH} > 12$). This will liberate the free amine.
 - Extract the **3-Octanamine** into diethyl ether (perform at least three extractions).
 - Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude **3-Octanamine**.

Purification by Fractional Distillation

The crude **3-Octanamine** obtained from the synthesis can be purified by fractional distillation under atmospheric or reduced pressure to achieve high purity.

Equipment:

- Distillation flask
- Fractionating column (e.g., Vigreux or packed column)
- Condenser
- Receiving flask(s)
- Thermometer
- Heating mantle
- Vacuum source (if necessary)

Procedure:

- Setup: Assemble the fractional distillation apparatus. Place the crude **3-Octanamine** in the distillation flask with a few boiling chips.
- Distillation:
 - Gently heat the distillation flask.
 - Collect any low-boiling impurities as the forerun.
 - Carefully collect the fraction that distills at the boiling point of **3-Octanamine** (161-163 °C at atmospheric pressure).
 - Monitor the temperature at the head of the column closely; a stable temperature indicates the collection of a pure fraction.
- Storage: Store the purified **3-Octanamine** in a well-sealed container, protected from light and moisture.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized **3-Octanamine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile amines and confirming their molecular weight.

Instrumentation:

- Gas chromatograph with a mass spectrometer detector.
- A suitable capillary column for amine analysis (e.g., a base-deactivated column).

Suggested GC-MS Conditions:

- Column: Agilent CP-Volamine, 15 m x 0.32 mm (or equivalent)
- Injector Temperature: 250 °C

- Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-300.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of **3-Octanamine**. Due to the lack of a strong chromophore, derivatization is often required for UV detection. Alternatively, a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for the underivatized amine.

Instrumentation:

- HPLC system with a suitable detector (e.g., UV-Vis with derivatization, CAD, or ELSD).
- Reversed-phase C18 column.

Generalized HPLC Conditions (without derivatization, for CAD/ELSD):

- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: Start with a high percentage of A, and gradually increase the percentage of B. A typical gradient might be 10% to 90% B over 20 minutes.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **3-Octanamine**.

Sample Preparation:

- Dissolve approximately 10-20 mg of the purified amine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Filter the solution into an NMR tube.

Expected ^1H NMR Signals (in CDCl_3):

- The protons on the carbons adjacent to the nitrogen (CH-NH_2 and $\text{CH}_2\text{-N}$) will appear downfield, typically in the range of 2.5-3.0 ppm.
- The NH_2 protons will appear as a broad singlet, the chemical shift of which is concentration-dependent and can be exchanged with D_2O .
- The other aliphatic protons will appear upfield as complex multiplets.

Expected ^{13}C NMR Signals (in CDCl_3):

- The carbon atom attached to the nitrogen (C3) will be in the range of 45-55 ppm.
- The other aliphatic carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the primary amine functional group.

Sample Preparation:

- A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Characteristic IR Absorptions:

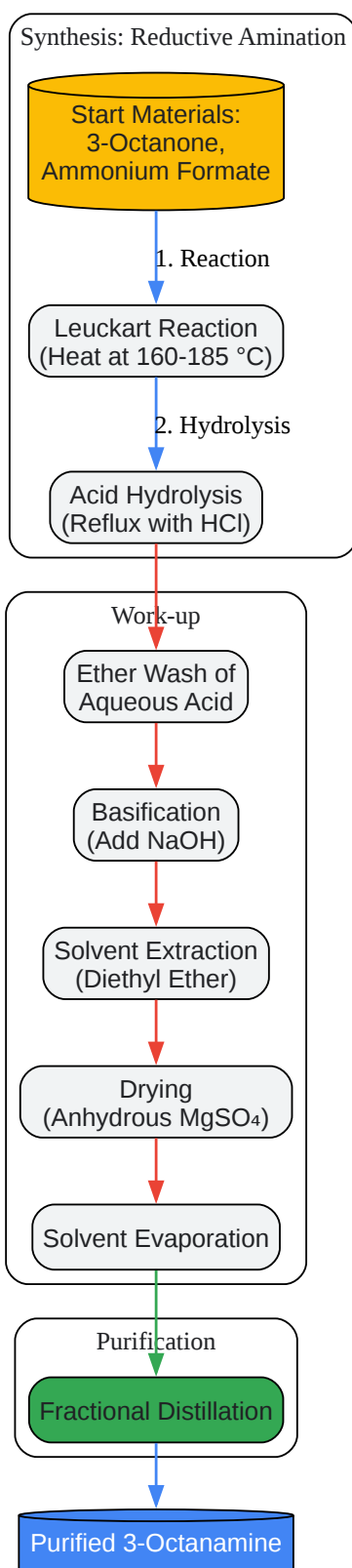
- N-H Stretch: A medium intensity, two-pronged peak in the region of 3300-3400 cm^{-1} is characteristic of a primary amine.
- N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm^{-1} .
- C-N Stretch: A weak to medium absorption in the 1000-1250 cm^{-1} region.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding specific biological activities or signaling pathways associated with **3-Octanamine**. This compound is primarily used as a chemical intermediate and has not been extensively studied for its biological effects. Therefore, a diagram of a signaling pathway involving **3-Octanamine** cannot be provided.

Workflow Visualization

As a substitute for a signaling pathway, the following diagram illustrates the general workflow for the synthesis and purification of **3-Octanamine**.



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Caption: Workflow for the synthesis and purification of **3-Octanamine**.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sites.bu.edu [sites.bu.edu]
- 3. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
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